2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine
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Overview
Description
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine is a chemical compound with the molecular formula C15H23NO. It is known for its unique structure, which includes a tetrahydropyran ring substituted with a phenyl group and a dimethyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties .
Scientific Research Applications
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving cellular processes and biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran with ethanamine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(4-isopropoxybenzyl)ethanamine
- N-benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine
- 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2)12-15(8-10-16,9-11-17-14)13-6-4-3-5-7-13/h3-7H,8-12,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLPLFKCBAIVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386992 |
Source
|
Record name | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126317-99-5 |
Source
|
Record name | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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